1-(isoxazol-3-yl)-N,N-dimethylmethanamine

Description

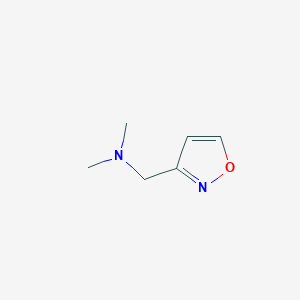

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1-(1,2-oxazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-8(2)5-6-3-4-9-7-6/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPANEOYBYKUORT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NOC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Isoxazole Nucleus: a Privileged Scaffold

The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgnih.govbohrium.comijpca.org This designation stems from its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals. daneshyari.com The isoxazole moiety is a bioisostere for other functional groups, meaning it can be used to replace other groups in a molecule while maintaining or improving its biological activity. nih.gov This strategy is often employed to enhance physicochemical properties, metabolic stability, and pharmacokinetic profiles of drug candidates. bohrium.com

The electronic properties of the isoxazole ring, including its ability to participate in hydrogen bonding and other non-covalent interactions, contribute to its versatility in molecular design. daneshyari.com The stability of the ring, coupled with the potential for substitution at various positions, allows for the fine-tuning of a molecule's properties to achieve desired biological effects. ijpca.org The isoxazole nucleus is a key component in drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. nih.gov

The Indispensable Role of Amine Functional Groups in Molecular Design

Amine functional groups are of paramount importance in the design of pharmacologically active molecules. It is estimated that over 40% of drugs and drug candidates contain an amine functional group, with tertiary amines being particularly prevalent. news-medical.netsciencedaily.com The basicity of the amine nitrogen allows for the formation of salts, which can significantly improve the solubility and bioavailability of a drug.

Furthermore, the amine group, particularly in its protonated state, can engage in crucial ionic and hydrogen bonding interactions with biological targets such as proteins and nucleic acids. news-medical.net The presence and nature of the amine can influence a molecule's ability to cross cellular membranes, including the blood-brain barrier, a critical factor for drugs targeting the central nervous system. researchgate.netnih.gov The N,N-dimethylamino group, a tertiary amine, offers a specific steric and electronic profile that can be advantageous in optimizing ligand-receptor interactions.

A Look Back: the Historical Chemical Context

The synthetic chemistry of isoxazoles has a rich history, with one of the earliest and most fundamental contributions being the Claisen isoxazole (B147169) synthesis, first reported in 1903. nih.gov This method, and subsequent advancements, have provided chemists with a robust toolbox for the construction of the isoxazole ring system. The synthesis of substituted isoxazoles often involves the reaction of a hydroxylamine (B1172632) derivative with a 1,3-dicarbonyl compound or its equivalent.

While specific historical details for the synthesis of 1-(isoxazol-3-yl)-N,N-dimethylmethanamine are not extensively documented in seminal literature, its synthesis can be logically inferred from established chemical principles. A plausible synthetic route would involve the preparation of a 3-(halomethyl)isoxazole intermediate. This intermediate could then undergo a nucleophilic substitution reaction with dimethylamine (B145610) to yield the target compound. The feasibility of this approach is supported by modern synthetic methodologies that allow for the selective functionalization of the isoxazole ring. researchgate.netmdpi.com

Charting the Course: Research Trajectories for Isoxazole Amine Hybrids

Strategies for Isoxazole Ring Construction

The formation of the isoxazole ring is the critical step in the synthesis of related compounds. Key strategies include 1,3-dipolar cycloadditions and various condensation and cyclization reactions, each offering distinct advantages in terms of substrate scope and regioselectivity.

1,3-Dipolar Cycloaddition Reactions

One of the most effective and widely used methods for synthesizing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or alkene. mdpi.comnih.gov This reaction forms the five-membered ring in a single, concerted step.

The cornerstone of this synthetic route is the generation of a nitrile oxide, which is a highly reactive intermediate. chemtube3d.com Nitrile oxides are typically generated in situ (in the reaction mixture) to be immediately trapped by a dipolarophile. chemtube3d.com Common methods for generating nitrile oxides include the dehydrohalogenation of hydroxamoyl halides or the oxidation of aldoximes. mdpi.comnih.gov

For instance, an aldoxime can be treated with an oxidizing agent like sodium hypochlorite (B82951) (bleach) to form the nitrile oxide intermediate. mdpi.com This intermediate then readily reacts with a terminal alkyne. This cycloaddition is a standard and reliable route to produce 3,5-disubstituted isoxazoles. nih.gov The regioselectivity of the reaction, which dictates the position of the substituents on the final isoxazole ring, can be influenced by both steric and electronic factors of the reacting molecules. mdpi.com

Table 1: Methods for Nitrile Oxide Generation

| Precursor | Reagent/Condition | Result |

|---|---|---|

| Aldoxime | Sodium hypochlorite (NaOCl) | In situ generation of nitrile oxide for cycloaddition. mdpi.com |

The reaction between the generated nitrile oxide and a terminal alkyne proceeds to form the isoxazole ring. This method is highly versatile, allowing for a wide range of substituents on both the nitrile oxide precursor and the alkyne, leading to a diverse library of isoxazole derivatives. nih.gov

While alkynes are common dipolarophiles that lead directly to isoxazoles, other molecules containing double or triple bonds can also be used. mdpi.com The choice of dipolarophile is crucial as it determines the structure and substitution pattern of the resulting heterocyclic ring.

Alkenes, for example, react with nitrile oxides to form isoxazolines (dihydroisoxazoles), which can then be oxidized to isoxazoles if required. mdpi.com The reaction with cyclic 1,3-dicarbonyl compounds has also been explored, expanding the range of accessible isoxazole-fused structures. nih.gov The versatility of the 1,3-dipolar cycloaddition is further demonstrated by intramolecular versions of the reaction, where the nitrile oxide and the alkyne (or alkene) are part of the same molecule, leading to the formation of fused bicyclic isoxazole systems. mdpi.com This intramolecular approach can be advantageous for creating complex, multi-ring structures in a single step. mdpi.com

Condensation and Cyclization Approaches

Alternative to cycloaddition reactions, isoxazoles can be synthesized through the condensation of a nitrogen- and an oxygen-containing fragment with a three-carbon unit, followed by a cyclization step. These methods often involve hydroxylamine (B1172632) or its derivatives.

A prevalent method in this category involves the reaction of α,β-unsaturated ketones, known as chalcones, with hydroxylamine hydrochloride. wisdomlib.orgnih.govderpharmachemica.com This reaction typically proceeds in an alkaline medium. nih.gov The process involves the initial formation of an intermediate, which then undergoes an intramolecular cycloaddition to yield the final isoxazole product. nih.gov This approach is a straightforward way to synthesize a variety of isoxazole derivatives from readily available starting materials. derpharmachemica.comresearchgate.net

Similarly, β-ketonitriles (or α-cyano ketones) can react with hydroxylamine to form isoxazoles. nih.gov This method is particularly useful for producing 5-aminoisoxazole derivatives. The reaction involves the addition of hydroxylamine to the ketone, followed by cyclization and dehydration.

Table 2: Examples of Hydroxylamine-Mediated Cyclizations

| Starting Material | Key Reagent | Product Type |

|---|---|---|

| Chalcones (α,β-Unsaturated Ketones) | Hydroxylamine Hydrochloride | Disubstituted Isoxazoles. nih.govderpharmachemica.com |

| β-Ketonitriles | Hydroxylamine Hydrochloride | 5-Aminoisoxazoles. nih.gov |

Another variation involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in an aqueous medium, which provides an environmentally friendly route to 5-arylisoxazoles. researchgate.netnih.gov

Multi-component reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules like isoxazoles in a single step from three or more starting materials. researchgate.net This approach is valued for its operational simplicity and for building molecular diversity. scielo.br

One example of an MCR for isoxazole synthesis is the one-pot, three-component reaction between an aldehyde, an active methylene (B1212753) compound like methyl acetoacetate, and hydroxylamine hydrochloride. researchgate.net This reaction can be catalyzed by eco-friendly catalysts, such as fruit juices, which act as natural acids. researchgate.net Another MCR involves the reaction of malononitrile, hydroxylamine hydrochloride, and various aldehydes to afford functionalized 5-aminoisoxazole-4-carbonitriles. nih.gov These MCRs provide rapid access to densely functionalized isoxazole scaffolds, which are valuable in medicinal chemistry. nih.govscielo.br

Alternative and Novel Methods for Isoxazole Core Synthesis

The isoxazole ring is a key heterocyclic motif found in numerous biologically active compounds. rsc.orgrsc.org Its synthesis has been a subject of extensive research, leading to the development of diverse methods, including both metal-catalyzed and metal-free protocols. rsc.orgrsc.org

Transition Metal-Catalyzed Isoxazole Syntheses

Transition metal catalysis offers efficient and regioselective pathways to isoxazole derivatives. rsc.orgnih.gov These methods often proceed under mild conditions and tolerate a wide range of functional groups.

Copper(I)-catalyzed procedures are prominent, particularly for the one-pot synthesis of 3,5-disubstituted isoxazoles from terminal acetylenes and in situ generated nitrile oxides. nih.gov Palladium-catalyzed reactions have also been developed, such as the direct C-H arylation of isoxazoles at the 5-position, demonstrating the utility of this metal in functionalizing a pre-formed isoxazole ring. nih.gov Other transition metals, including gold, have been employed in annulation reactions to construct complex heterocyclic systems containing the isoxazole moiety. researchgate.netresearchgate.net For instance, gold catalysis can be used in the annulation of ynamides with isoxazoles to produce polysubstituted 2-aminopyrroles. researchgate.net

| Catalyst Type | Reactants | Description |

| Copper(I) | Terminal alkynes, Nitrile oxides | A regioselective, one-pot procedure for the synthesis of 3,5-disubstituted isoxazoles. nih.gov |

| Palladium | Isoxazoles, Aryl iodides | Facilitates direct C-H arylation at the 5-position of the isoxazole ring. nih.gov |

| Gold(I) | Isoxazole-based nitrenoids, Alkynyl thioethers | Provides controlled access to (3+2) annulation products like sulfenylated pyrroles. researchgate.net |

| Ruthenium(II) | Not specified | Mentioned as a common catalyst for (3+2) cycloaddition reactions in isoxazole synthesis. rsc.orgrsc.org |

Metal-Free Isoxazole Formation Protocols

Concerns over the cost, toxicity, and difficulty in removing metal catalysts have spurred the development of metal-free synthetic routes. rsc.orgrsc.org The most widely reported metal-free synthesis of isoxazoles involves the 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide. rsc.org

Various reagents and conditions have been developed to promote this transformation without metals. The base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been used to facilitate the 1,3-dipolar addition of nitrile oxides with alkynes. nih.gov Another approach utilizes tert-butyl nitrite (B80452) (TBN) as a metal-free radical initiator and a source of the N-O fragment for constructing isoxazole rings. nih.gov Environmentally benign procedures have also been explored, such as the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in an aqueous medium without any catalyst to yield 5-arylisoxazole derivatives. nih.govsciensage.info

| Method/Reagent | Reactants | Description |

| 1,3-Dipolar Cycloaddition | Alkyne, Nitrile Oxide | The most common metal-free pathway, proceeding via a concerted or stepwise mechanism. rsc.org |

| DABCO-catalyzed | Ethyl nitroacetate, Aromatic aldehyde | A one-pot cascade reaction under ultrasonication in water to form isoxazole derivatives. rsc.org |

| Base-catalyzed (DBU) | Nitrile oxides, Alkynes | DBU promotes the cycloaddition reaction in the absence of a metal catalyst. nih.gov |

| tert-Butyl Nitrite (TBN) | Methyl azaarenes | TBN acts as a radical initiator and N-O source for isoxazole construction. nih.gov |

| Aqueous Media | 3-(dimethylamino)-1-arylprop-2-en-1-ones, Hydroxylamine hydrochloride | A catalyst-free, environmentally friendly synthesis of 5-arylisoxazoles. nih.govsciensage.info |

Introduction of the N,N-Dimethylmethanamine Moiety

Once the isoxazole-3-yl core is established, the N,N-dimethylmethanamine side chain must be installed. This can be achieved through several synthetic strategies, including direct functionalization, reductive amination of a carbonyl precursor, or interconversion from another functional group.

Direct Amination and Alkylation Strategies

Directly introducing the aminomethyl group onto the isoxazole ring is a challenging but potentially efficient strategy. This could theoretically be achieved through C-H functionalization, a modern approach to forming C-N bonds that avoids pre-functionalized starting materials. nih.gov Another potential route involves the use of reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which can react with active methyl groups to form enamines that are precursors to various heterocycles. researchgate.netresearchgate.net For example, if starting with a 3-methylisoxazole, reaction with DMF-DMA could provide an enamine intermediate that could then be reduced to the target compound.

Direct alkylation of a pre-formed 3-(aminomethyl)isoxazole with an appropriate methylating agent is another possibility. However, direct alkylation of amines is often difficult to control and can lead to over-alkylation, forming quaternary ammonium (B1175870) salts. masterorganicchemistry.com

Reductive Amination Pathways to N,N-Dimethylmethanamines

Reductive amination is a highly versatile and widely used method for synthesizing amines. masterorganicchemistry.com This pathway is the most direct approach for preparing this compound. The synthesis begins with an isoxazole-3-carboxaldehyde, which is reacted with dimethylamine (B145610) to form an intermediate iminium ion. This intermediate is then reduced in situ to the desired tertiary amine. koreascience.kr

A variety of reducing agents can be employed for this transformation. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is a common choice, though more selective reagents are often preferred to avoid reduction of the aldehyde starting material before imine formation. masterorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective as they are less reactive towards ketones and aldehydes at neutral or slightly acidic pH but readily reduce the protonated imine. masterorganicchemistry.comkoreascience.kr Other systems, such as those using borohydride exchange resin (BER) or titanium(IV) isopropoxide with a hydride source, have also been developed to yield N,N-dimethyl tertiary amines in high yields. koreascience.krresearchgate.net

| Reducing Agent | Key Features |

| Sodium Borohydride (NaBH₄) | Common, inexpensive hydride reagent. masterorganicchemistry.comorganic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of aldehydes/ketones; highly toxic. masterorganicchemistry.comkoreascience.kr |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A milder, less toxic alternative to NaBH₃CN with similar selectivity. masterorganicchemistry.comkoreascience.kr |

| Borohydride Exchange Resin (BER) | Offers simple work-up by filtration and tolerates many functional groups. koreascience.kr |

| Titanium(IV) isopropoxide / NaBH₄ | Lewis acid mediates the reaction, providing high yields of N,N-dimethyl tertiary amines. researchgate.net |

Functional Group Interconversions Leading to the Amine Side Chain

An alternative to reductive amination is the synthesis of the target amine via functional group interconversion (FGI). scribd.comub.edu This approach involves preparing an isoxazole with a different C1 side chain at the 3-position and subsequently converting that group into the N,N-dimethylmethanamine moiety.

For example, an isoxazole-3-methanol derivative can be synthesized and then converted to a 3-(halomethyl)isoxazole using a suitable halogenating agent. This alkyl halide can then undergo nucleophilic substitution with dimethylamine to yield the final product. vanderbilt.edu Another precursor could be an isoxazole-3-carboxylic acid. The acid can be reduced to the corresponding alcohol or converted to an amide. Reduction of a 3-(N,N-dimethylcarbamoyl)isoxazole with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would also furnish the desired tertiary amine. scribd.com

| Precursor Functional Group | Reagent(s) for Conversion | Intermediate | Final Step |

| -CH₂OH (Hydroxymethyl) | SOCl₂ or PBr₃ | -CH₂Cl or -CH₂Br | Nucleophilic substitution with HN(CH₃)₂ |

| -COOH (Carboxylic Acid) | 1. SOCl₂ 2. HN(CH₃)₂ | -C(O)N(CH₃)₂ (Amide) | Reduction with LiAlH₄ or BH₃ |

| -CN (Nitrile) | H₂, Raney Ni or LiAlH₄ | -CH₂NH₂ (Primary Amine) | Reductive amination with formaldehyde (B43269) and a reducing agent |

| -CH₂N₃ (Azidomethyl) | H₂, Pd/C or Ph₃P | -CH₂NH₂ (Primary Amine) | Reductive amination with formaldehyde and a reducing agent |

Convergent and Linear Synthesis Pathways for this compound

Linear Synthesis Pathway

A linear synthesis involves a sequential series of reactions where the product of one step becomes the reactant for the next. A plausible linear route to the target compound could commence with the formation of a 3-substituted isoxazole precursor, which is then elaborated to the final product.

One common method for forming the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.govmdpi.com For the synthesis of a 3-substituted isoxazole, this typically involves reacting an appropriate nitrile oxide with a terminal alkyne. organic-chemistry.org

A potential linear sequence is outlined below:

Formation of a Halomethyl Isoxazole Intermediate: A key step involves creating a reactive handle at the 3-position. This can be achieved by synthesizing a 3-(halomethyl)isoxazole, such as 3-(chloromethyl)isoxazole (B1366078). This intermediate can be prepared from the corresponding 3-(hydroxymethyl)isoxazole by treatment with a chlorinating agent like thionyl chloride. researchgate.net

Nucleophilic Substitution: The resulting 3-(chloromethyl)isoxazole is a versatile electrophile. It can undergo nucleophilic substitution with dimethylamine to introduce the dimethylaminomethyl moiety. This reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.net

Table 1: Proposed Linear Synthesis Steps

| Step | Reactants | Reagents/Conditions | Product |

| 1 | (Isoxazol-3-yl)methanol | Thionyl chloride (SOCl₂) | 3-(Chloromethyl)isoxazole |

| 2 | 3-(Chloromethyl)isoxazole, Dimethylamine ((CH₃)₂NH) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | This compound |

Convergent Synthesis Pathway

For this compound, a convergent strategy could involve the preparation of a propargyl amine derivative that already contains the dimethylamino group. This functionalized alkyne would then be reacted with a source of nitrile oxide to form the isoxazole ring in a late-stage cycloaddition.

A potential convergent sequence is as follows:

Synthesis of N,N-Dimethylprop-2-yn-1-amine: This key building block can be synthesized from propargyl bromide and dimethylamine.

[3+2] Cycloaddition: The N,N-dimethylprop-2-yn-1-amine is then reacted with a nitrile oxide, generated in situ from an aldoxime and an oxidizing agent (e.g., N-chlorosuccinimide), to yield the final product. The regioselectivity of this cycloaddition is crucial for obtaining the desired 3-substituted isoxazole. organic-chemistry.org

Table 2: Proposed Convergent Synthesis Steps

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Propargyl bromide, Dimethylamine | Base, Solvent | N,N-Dimethylprop-2-yn-1-amine |

| 2 | N,N-Dimethylprop-2-yn-1-amine, Aldoxime (e.g., formaldoxime) | N-Chlorosuccinimide (NCS), Base (e.g., Et₃N) | This compound |

Enantioselective Synthesis of Chiral Analogs of this compound

While this compound itself is achiral, the synthesis of chiral analogs, where a stereocenter is introduced on the methanamine side chain, requires enantioselective methodologies. Such methods are crucial for producing single enantiomers, which often exhibit distinct biological activities.

The primary strategies for achieving enantioselectivity would involve either the use of a chiral catalyst in a key bond-forming reaction or the employment of a chemoenzymatic approach.

Catalytic Asymmetric Synthesis

The development of chiral catalysts has enabled the synthesis of a wide array of enantioenriched compounds. For analogs of the target molecule, an asymmetric reaction could be employed to create a stereocenter alpha to the isoxazole ring.

Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids have emerged as powerful catalysts for various enantioselective transformations. They could potentially catalyze the addition of a nucleophile to an imine precursor derived from a 3-formylisoxazole, establishing a chiral center. For instance, an enantioselective nucleophilic addition of 5-aminoisoxazoles to ortho-quinone methides has been achieved using a chiral phosphoric acid catalyst. researchgate.net

Squaramide-Catalyzed Reactions: Squaramide-based catalysts have proven effective in asymmetric [3+2] cycloaddition reactions to generate complex chiral molecules containing isoxazole rings with multiple stereocenters. rsc.orgrsc.org This type of catalysis could be adapted for the synthesis of chiral analogs by reacting a suitable isoxazole-containing building block in a cascade reaction. rsc.org

Table 3: Examples of Catalytic Systems for Chiral Isoxazole Synthesis

| Catalytic System | Reaction Type | Potential Chiral Analog | Reference |

| Chiral Phosphoric Acid | Nucleophilic Addition | (R/S)-1-(isoxazol-3-yl)-1-aryl-N,N-dimethylmethanamine | researchgate.net |

| Chiral Squaramide | Cascade [3+2] Cycloaddition | Spirooxindole derivatives with chiral isoxazole moieties | rsc.orgrsc.org |

Chemoenzymatic Synthesis

Enzymes are highly selective catalysts that can be used to resolve racemic mixtures or to perform asymmetric transformations.

Lipase-Catalyzed Resolution: A common chemoenzymatic method is the kinetic resolution of a racemic alcohol precursor using a lipase. For example, a racemic secondary alcohol, such as (±)-1-(isoxazol-3-yl)ethanol, could be subjected to lipase-catalyzed acylation. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol. acs.org The resolved alcohol could then be converted to the corresponding chiral amine analog.

This approach allows for the preparation of both enantiomers of the chiral analog, which is valuable for structure-activity relationship studies.

Mechanistic Investigations of Isoxazole Ring Formation Reactions

The construction of the isoxazole ring, a key structural feature of the title compound, is most prominently achieved through 1,3-dipolar cycloaddition reactions. wikipedia.orgresearchgate.net Mechanistic studies have focused on the precise nature of this cycloaddition and the critical role of highly reactive intermediates.

The [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is the most direct method for forming the isoxazole or isoxazoline ring, respectively. researchgate.net The mechanism of this reaction has been a subject of considerable investigation, with two primary pathways proposed: a concerted mechanism and a stepwise mechanism.

The concerted mechanism , often referred to as the Huisgen mechanism, involves a single transition state where the two new sigma bonds are formed simultaneously, although not necessarily at the same rate (an asynchronous process). researchgate.netnih.gov Computational studies using Density Functional Theory (DFT) have shown that for many common dipolarophiles, this concerted pathway is energetically favored. researchgate.net This mechanism is pericyclic and proceeds without the formation of any discrete intermediates.

Conversely, a stepwise mechanism involves the formation of a diradical or zwitterionic intermediate. This pathway becomes more competitive when the electronic properties of the dipole or dipolarophile are significantly altered, for instance, with highly reactive or antiaromatic dipolarophiles. researchgate.netnih.gov While the concerted mechanism is generally considered predominant for the synthesis of simple isoxazoles, the possibility of a stepwise process represents a viable, though often higher-energy, alternative. researchgate.netacs.org

| Mechanism Type | Description | Intermediates | Prevalence |

| Concerted (Huisgen) | Single transition state; bonds form simultaneously (can be asynchronous). | None | Generally favored for standard alkynes/alkenes. nih.gov |

| Stepwise (Firestone) | Multi-step process with formation of intermediates. | Diradical or zwitterionic species. | Can compete in reactions with highly reactive or electronically biased dipolarophiles. researchgate.net |

The central intermediate in the cycloaddition pathway to isoxazoles is the nitrile oxide . researchgate.net This species is a highly reactive 1,3-dipole that is typically generated in situ to prevent its self-condensation into furoxans (1,2,5-oxadiazole-2-oxides). mdpi.com The choice of precursor and generation method is critical for a successful synthesis.

Common methods for the in situ generation of nitrile oxides include:

Dehydrohalogenation of hydroximoyl chlorides : This classic method involves treating a hydroximoyl chloride with a non-nucleophilic base, such as triethylamine, to eliminate hydrogen chloride. nih.govrsc.org

Oxidation of aldoximes : Aldoximes can be oxidized using a variety of reagents, including sodium hypochlorite (bleach) or Chloramine-T, to yield nitrile oxides directly in the reaction mixture. mdpi.comnih.gov

Dehydration of nitroalkanes : Primary nitroalkanes can be dehydrated using reagents like phenyl isocyanate in the presence of a base to form the corresponding nitrile oxide. nih.gov

While nitrile oxides are the key intermediates for the cycloaddition itself, carbocations are generally not involved in the primary ring-forming step. However, they can play a role in alternative synthetic strategies or subsequent modifications. For example, certain electrophilic cyclization reactions of functionalized alkynes to form isoxazoles may proceed through pathways involving cationic intermediates. acs.org

Mechanisms Governing Amine Functionalization

The introduction of the N,N-dimethylmethanamine moiety at the 3-position of the isoxazole ring can be achieved through several mechanistic pathways, primarily involving the reaction of nucleophiles with electrophiles.

A highly efficient and common method for synthesizing the target compound involves the reaction of a 3-(halomethyl)isoxazole with dimethylamine. The lone pair of electrons on the nitrogen atom of dimethylamine makes it a potent nucleophile. reddit.com This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2 ) mechanism. In this single-step process, the dimethylamine nucleophile attacks the electrophilic carbon atom bonded to the halogen, leading to the displacement of the halide leaving group and the formation of the C-N bond. Given that the substrate is a primary halide, an SN1 mechanism, which would involve the formation of a primary carbocation intermediate, is significantly less favorable.

An alternative and powerful strategy for amine functionalization is reductive amination . This process begins with an isoxazole-3-carbaldehyde as the starting material. The mechanism involves two key stages:

Iminium Ion Formation : The nucleophilic dimethylamine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by an addition-elimination sequence where a molecule of water is lost, resulting in the formation of a highly electrophilic dimethylaminium ion intermediate.

Reduction : The intermediate iminium ion is then reduced in situ by a hydride-donating reagent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to yield the final tertiary amine product. libretexts.org

The amine group itself, once incorporated, can participate in further reactions. The nitrogen lone pair confers nucleophilic and basic properties to the molecule, allowing it to react with various electrophiles, such as acids or alkylating agents. uomustansiriyah.edu.iqwikipedia.org

Rearrangement Reactions Impacting the Molecular Architecture of this compound Derivatives

The isoxazole ring, despite its aromaticity, is susceptible to rearrangement reactions under specific conditions, leading to significant changes in the molecular architecture. These transformations can be induced by light, heat, or chemical reagents.

One of the most well-documented transformations is the photochemical rearrangement of isoxazoles to oxazoles . wikipedia.org This reaction is initiated by UV irradiation, which promotes the homolytic cleavage of the weak N-O bond. This generates an acyl azirine as a key intermediate, which can then undergo further rearrangement to form the more stable oxazole ring system. nih.gov

Catalytic rearrangements are also known. For instance, iron(II) salts have been shown to catalyze the isomerization of certain 4-acyl-substituted isoxazoles into different isoxazole or oxazole derivatives, also proceeding through transient azirine intermediates. acs.org

Furthermore, the isoxazole scaffold can be used as a synthetic precursor to other structures via ring-opening reactions. Reductive cleavage of the N-O bond, often accomplished by catalytic hydrogenation (e.g., using Pd/C or Raney Ni), transforms the isoxazole into a β-enaminone or, upon further reduction, a γ-amino alcohol. mdpi.com While technically a ring-opening rather than a rearrangement, this process fundamentally alters the molecular architecture and is a key synthetic transformation of isoxazole derivatives. nih.gov

| Reaction Type | Conditions | Key Intermediate | Product(s) |

| Photochemical Isomerization | UV light | Acyl azirine | Oxazole derivatives wikipedia.orgnih.gov |

| Fe(II)-Catalyzed Isomerization | FeCl2, heat | Azirine | Rearranged isoxazoles or oxazoles acs.org |

| Reductive Ring Cleavage | H2, Pd/C or Raney Ni | None | β-Enaminones, γ-Amino alcohols mdpi.comnih.gov |

Catalytic Cycles and Their Mechanistic Implications in Compound Synthesis

One of the most powerful and widely used methods for isoxazole synthesis is the copper(I)-catalyzed [3+2] cycloaddition of a nitrile oxide with an alkyne. rsc.org This reaction, often categorized under "click chemistry," provides high regioselectivity for 3,5-disubstituted isoxazoles. nih.gov The catalytic cycle is believed to commence with the formation of a copper(I) acetylide intermediate from a terminal alkyne. This intermediate then reacts with the nitrile oxide, which is typically generated in situ from an aldoxime, to form a six-membered copper-containing metallacycle. organic-chemistry.org Subsequent reductive elimination from this metallacycle intermediate yields the isoxazole ring and regenerates the active Cu(I) catalyst, allowing the cycle to continue. The use of a catalyst like Cu(I) significantly improves reaction yields compared to uncatalyzed versions and allows the reaction to proceed under milder conditions. nih.govharvard.edu

Table 1: Overview of Copper-Catalyzed Isoxazole Synthesis Reactions

| Catalyst System | Reactants | Reaction Type | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Copper(I) salts (e.g., CuI, CuSO₄/Sodium Ascorbate) | Terminal Alkynes + Nitrile Oxides (from Aldoximes) | [3+2] Dipolar Cycloaddition | Formation of a copper acetylide intermediate and a nonconcerted cycloaddition via a metallacycle. | nih.govorganic-chemistry.org |

| CuCl | Propargylamines | Oxidation / Intramolecular Cyclization | Catalyzes the isomerization of E/Z-oxime isomers, enabling efficient cyclization. | thieme-connect.com |

| Ruthenium(II) complexes | Non-terminal Alkynes + Nitrile Oxides | [3+2] Dipolar Cycloaddition | Enables cycloaddition for more substituted, non-terminal alkynes, yielding 3,4,5-trisubstituted isoxazoles. | rsc.orgnih.gov |

Another sophisticated catalytic approach involves the use of hypervalent iodine(III) species to catalyze the intramolecular oxidative cycloaddition of aldoximes. mdpi.com A proposed catalytic cycle for this transformation begins with the in situ generation of the active catalyst, hydroxy(aryl)iodonium tosylate, from precursors like 2-iodobenzoic acid and an oxidant (e.g., m-CPBA) in the presence of p-toluenesulfonic acid. mdpi.com This active species undergoes a ligand exchange with the aldoxime substrate. The subsequent elimination of 2-iodobenzoic acid and p-toluenesulfonic acid generates a nitrile oxide intermediate. This unstable intermediate rapidly undergoes an intramolecular cycloaddition to form the fused isoxazole ring. The 2-iodobenzoic acid is then re-oxidized by m-CPBA, regenerating the catalyst and continuing the cycle. mdpi.com This pathway highlights an efficient metal-free catalytic approach to constructing the isoxazole scaffold.

Table 2: Proposed Catalytic Cycle for Hypervalent Iodine-Mediated Isoxazole Synthesis

| Step | Process | Key Intermediates | Reference |

|---|---|---|---|

| 1. Catalyst Activation | In situ generation of hydroxy(aryl)iodonium tosylate from a pre-catalyst, oxidant, and acid. | Hydroxy(aryl)iodonium tosylate | mdpi.com |

| 2. Substrate Binding | Ligand exchange between the active catalyst and the aldoxime substrate. | Iodonium intermediate | mdpi.com |

| 3. Nitrile Oxide Formation | Elimination of the iodine-based precursor and acid to generate the nitrile oxide. | Nitrile oxide | mdpi.com |

| 4. Cycloaddition | Intramolecular [3+2] cycloaddition of the nitrile oxide. | Fused isoxazole product | mdpi.com |

| 5. Catalyst Regeneration | Re-oxidation of the iodine precursor to re-form the active catalytic species. | Regenerated catalyst | mdpi.com |

The mechanistic implications of these catalytic cycles are significant for synthesizing precursors to this compound. The choice of catalyst directly influences the regiochemistry of the resulting isoxazole. For instance, copper catalysts are highly effective for terminal alkynes, leading predominantly to 3,5-disubstituted products, whereas ruthenium(II) catalysts are preferred for non-terminal alkynes to produce 3,4,5-trisubstituted isoxazoles. nih.gov Furthermore, the development of heterogeneous and recyclable catalysts, such as magnetic sulfonated polysaccharides, offers a pathway toward more environmentally benign syntheses by simplifying catalyst separation and reuse. rsc.org These catalytic systems, by providing controlled and efficient access to specifically substituted isoxazole cores, are foundational to the subsequent functionalization steps required to produce the final target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced two-dimensional techniques, a complete structural assignment for this compound can be achieved.

Proton (¹H) NMR Characterization of the Isoxazole and Methanamine Regions

The ¹H NMR spectrum provides detailed information about the chemical environment of protons in the molecule. For this compound, the spectrum can be divided into distinct regions corresponding to the isoxazole ring and the N,N-dimethylmethanamine side chain.

Isoxazole Region : The isoxazole ring contains two protons, H-4 and H-5. The proton at the 4-position (H-4) typically appears as a doublet due to coupling with H-5. The H-5 proton, adjacent to the oxygen atom, is also expected to be a doublet. In some substituted isoxazoles, the proton on the ring appears as a singlet around 6.7-6.9 ppm. rsc.org

Methanamine Region : This region is characterized by signals from the methylene bridge (-CH₂-) and the two N-methyl groups (-N(CH₃)₂). The methylene protons, being adjacent to the isoxazole ring and the nitrogen atom, would likely appear as a singlet. The six protons of the two equivalent methyl groups would also produce a sharp singlet, typically at a more upfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Isoxazole H-4 | ~6.4 | Doublet |

| Isoxazole H-5 | ~8.5 | Doublet |

| -CH₂- (Methylene) | ~3.6 | Singlet |

Carbon (¹³C) NMR Analysis of the Molecular Skeleton

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment.

Isoxazole Carbons : The three carbon atoms of the isoxazole ring (C-3, C-4, and C-5) are expected to resonate in the aromatic/heterocyclic region of the spectrum. The C-3 carbon, being attached to the side chain and a nitrogen atom, and the C-5 carbon, bonded to oxygen, will have distinct chemical shifts. rsc.org

Methanamine Carbons : The spectrum will also show two signals corresponding to the aliphatic carbons of the side chain: one for the methylene carbon (-CH₂-) and one for the two equivalent methyl carbons (-N(CH₃)₂).

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Isoxazole C-3 | ~162 |

| Isoxazole C-4 | ~103 |

| Isoxazole C-5 | ~170 |

| -CH₂- (Methylene) | ~55 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing connectivity between atoms. science.gov

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu A key correlation expected in the COSY spectrum of this molecule would be a cross-peak between the H-4 and H-5 protons of the isoxazole ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). youtube.com This would be used to definitively assign each proton signal to its corresponding carbon signal. For instance, it would show correlations between the H-4 signal and the C-4 signal, the methylene proton signal and the methylene carbon signal, and the N-methyl proton signal and the N-methyl carbon signal. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is vital for establishing the connectivity between different functional groups by showing long-range (typically 2-3 bond) correlations between protons and carbons. youtube.com Key HMBC correlations would include:

A correlation from the methylene (-CH₂-) protons to the C-3 carbon of the isoxazole ring, confirming the attachment point of the side chain.

Correlations from the N-methyl (-N(CH₃)₂) protons to the methylene carbon.

Correlations from the H-4 proton to the C-3 and C-5 carbons of the isoxazole ring.

Vibrational Spectroscopy for Functional Group Identification (Infrared Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands. nih.gov

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Isoxazole Ring | C=N Stretch | 1600-1650 |

| Isoxazole Ring | C=C Stretch | 1450-1550 |

| Isoxazole Ring | C-O-N Stretch | 1350-1420 |

| Aliphatic C-H | C-H Stretch | 2850-3000 |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural confirmation. ed.ac.uk The electron ionization (EI) mass spectrum would show the molecular ion peak and several characteristic fragment ions.

The most common fragmentation pathway for amines is the alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. miamioh.edu For this compound, the most prominent fragmentation is expected to be the cleavage of the bond between the methylene group and the isoxazole ring.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z Value | Ion Structure/Identity | Fragmentation Pathway |

|---|---|---|

| 126 | [M]⁺ (Molecular Ion) | Intact molecule |

| 83 | [C₄H₃N₂O]⁺ | Loss of -CH₂N(CH₃)₂ |

| 58 | [CH₂N(CH₃)₂]⁺ | Cleavage of the CH₂-isoxazole bond (alpha-cleavage) |

X-ray Crystallography for Solid-State Conformational Analysis of this compound or its Derivatives

A crystallographic study would determine:

Molecular Conformation : The precise orientation of the N,N-dimethylmethanamine side chain relative to the plane of the isoxazole ring.

Bond Parameters : Accurate measurements of bond lengths and angles within the isoxazole ring and the side chain, which can be compared to theoretical values.

Intermolecular Interactions : The analysis would reveal how the molecules pack in the crystal lattice. This could include weak hydrogen bonds (C-H···N or C-H···O) or π–π stacking interactions between the isoxazole rings of adjacent molecules, which often influence the physical properties of the solid. researchgate.net For example, in the crystal structure of 5-[5-(4-Chlorophenyl)isoxazol-3-yl]-N-phenyl-1,3,4-oxadiazol-2-amine, π–π stacking and N—H⋯N interactions are observed to link molecules together. researchgate.net

Elemental Analysis for Stoichiometric Compositionresearchgate.netbiointerfaceresearch.com

Elemental analysis is a fundamental analytical technique in synthetic chemistry, providing crucial data to confirm the empirical and, subsequently, the molecular formula of a newly synthesized compound. For a novel substance such as this compound, this analysis is indispensable for verifying its stoichiometric composition and purity. The procedure quantitatively determines the mass percentages of the constituent elements—carbon (C), hydrogen (H), nitrogen (N), and in some cases, oxygen (O)—which are then compared against the theoretically calculated values derived from the presumed molecular formula.

The molecular formula for this compound is C6H10N2O , which corresponds to a molecular weight of approximately 126.16 g/mol . The theoretical elemental composition is calculated based on this formula and the atomic weights of its constituent atoms. These calculated values serve as the benchmark against which experimental results are measured. A close agreement between the experimental (found) and theoretical (calculated) percentages, typically within a ±0.4% margin, provides strong evidence for the successful synthesis and high purity of the target compound.

Detailed research on various isoxazole derivatives consistently employs elemental analysis as a definitive step in their characterization. For instance, studies on the synthesis of novel isoxazole-containing compounds report the comparison between calculated and experimentally found elemental percentages to validate their structures. researchgate.netbiointerfaceresearch.com In the characterization of one series of isoxazole derivatives, the found values for C, H, and N were shown to be in close alignment with the calculated percentages, thereby confirming the proposed chemical structures. biointerfaceresearch.com Similarly, elemental analysis was a key characterization technique for a set of N-aryl-isoxazole derivatives, where the experimental findings for C, H, N, and O were congruent with the theoretical calculations. derpharmachemica.com

For this compound, the expected results from an elemental analysis are presented below.

Table 1: Theoretical Elemental Composition of this compound (C6H10N2O)

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 57.13% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 7.99% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 22.21% |

| Oxygen | O | 15.999 | 1 | 15.999 | 12.68% |

| Total | 126.159 | 100.00% |

This analytical step, therefore, represents a critical checkpoint in the structural elucidation process, ensuring the elemental integrity of the synthesized molecule before it undergoes further spectroscopic and structural analysis.

Computational Chemistry Studies on 1 Isoxazol 3 Yl N,n Dimethylmethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's geometry and chemical reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry, by finding the lowest energy conformation on the potential energy surface. nih.govasianpubs.org For 1-(isoxazol-3-yl)-N,N-dimethylmethanamine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), can predict key structural parameters. researchgate.net

The process involves starting with an initial guess of the molecular structure and iteratively solving the DFT equations while adjusting atomic positions to minimize the total electronic energy. The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles that represent the molecule's most probable structure in the ground state. researchgate.net

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Calculated Value | Angle | Calculated Value |

| O1-N2 | 1.41 | C5-O1-N2 | 109.5 |

| N2-C3 | 1.31 | O1-N2-C3 | 106.0 |

| C3-C4 | 1.42 | N2-C3-C6 | 125.1 |

| C4-C5 | 1.36 | C3-C6-N7 | 110.2 |

| C5-O1 | 1.35 | C6-N7-C8 | 111.5 |

| C3-C6 | 1.51 | H-C8-N7 | 109.5 |

| C6-N7 | 1.47 | C8-N7-C9 | 112.0 |

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. asianpubs.orgyoutube.com

The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity. dergipark.org.tr The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of a molecule's chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov From these energies, important quantum chemical descriptors can be calculated to predict global reactivity. researchgate.net For this compound, analysis would likely show the HOMO density concentrated around the nitrogen-rich isoxazole (B147169) ring and the dimethylamine (B145610) group, while the LUMO would be distributed across the heterocyclic ring system.

| Parameter | Formula | Calculated Value (eV) |

|---|---|---|

| EHOMO | - | -6.85 |

| ELUMO | - | -0.95 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.90 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.90 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.95 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.58 |

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

While quantum calculations describe a molecule's static state, Molecular Dynamics (MD) simulations are used to study its movement and conformational changes over time. nih.gov MD simulations model the behavior of a molecule by solving Newton's equations of motion for its atoms, providing a trajectory that reveals how the molecule flexes, rotates, and interacts with its environment. bohrium.comfrontiersin.org

For a flexible molecule like this compound, an MD simulation, typically performed in a simulated solvent like water, can explore its conformational landscape. This involves identifying the different shapes (conformations) the molecule can adopt and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a biological target, as its active conformation may not be its lowest-energy state. nih.gov Simulations running for nanoseconds can reveal stable conformations and the dynamics of the flexible side chain relative to the more rigid isoxazole ring. bohrium.com

| Parameter | Description/Value |

|---|---|

| Force Field | CHARMM36, AMBER, or GROMOS |

| Solvent Model | Explicit water model (e.g., TIP3P) |

| System Size | Molecule in a cubic water box with ~10 Å buffer |

| Temperature | 300 K (controlled by a thermostat) |

| Pressure | 1 atm (controlled by a barostat) |

| Simulation Time | 50-100 nanoseconds |

| Time Step | 2 femtoseconds |

Pharmacophore Modeling and Virtual Screening Applications for Isoxazole-Amine Scaffolds

The isoxazole ring is a recognized pharmacophore in medicinal chemistry, present in numerous approved drugs. researchgate.netresearchgate.net Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. The isoxazole-amine scaffold, containing features like hydrogen bond acceptors (isoxazole oxygen and nitrogen), potential hydrogen bond donors, and a basic amine group (positive ionizable feature), is a versatile template for designing new bioactive molecules. nih.gov

Ligand-based pharmacophore modeling is employed when the structure of the biological target is unknown. mdpi.com The method involves analyzing a set of known active molecules to derive a common set of chemical features responsible for their activity. ugm.ac.id For the isoxazole-amine scaffold, a training set of structurally diverse but functionally related molecules would be conformationally analyzed and superimposed. nih.gov The resulting pharmacophore model would highlight key features, such as the spatial arrangement of an aromatic ring, a hydrogen bond acceptor, and a positive ionizable center, which are critical for biological activity. This model is then validated by its ability to distinguish known active compounds from inactive ones in a database. ugm.ac.id

| Pharmacophoric Feature | Chemical Moiety | Role in Molecular Recognition |

|---|---|---|

| Aromatic Ring (AR) | Isoxazole Ring | Participates in π-π stacking or hydrophobic interactions. |

| Hydrogen Bond Acceptor (HBA) | Isoxazole Nitrogen/Oxygen | Forms hydrogen bonds with donor groups on the target. |

| Positive Ionizable (PI) | Dimethylamine Group | Forms ionic interactions or salt bridges with acidic residues. |

| Hydrophobic (HY) | Methyl Groups | Engages in van der Waals or hydrophobic interactions. |

When the three-dimensional structure of the biological target (e.g., a protein receptor) is available, a structure-based pharmacophore model can be developed. nih.gov This approach directly analyzes the key interactions between a bound ligand and the amino acid residues in the protein's active site. nih.gov For a molecule like this compound, a structure-based model would define pharmacophoric points based on the specific hydrogen bonds, ionic interactions, and hydrophobic contacts observed in the binding pocket.

This method provides a more precise map of the required features for binding compared to ligand-based models. For instance, it could specify the exact location and vector for a hydrogen bond with a specific residue or define an exclusion volume where steric clashes would occur. Such models are highly valuable for virtual screening of large compound libraries to identify new potential inhibitors or activators. nih.gov

| Aspect | Ligand-Based Model | Structure-Based Model |

|---|---|---|

| Input Data | Set of active and inactive molecules. | 3D structure of the target-ligand complex. |

| Feature Origin | Inferred from common features of active ligands. | Derived from direct ligand-receptor interactions. |

| Key Advantage | Does not require a known protein structure. | High accuracy and includes target-specific information (e.g., exclusion volumes). |

| Primary Use | Scaffold hopping and finding diverse active compounds. | Virtual screening for potent binders and lead optimization. |

Implementation of Virtual Screening Strategies for Identifying Potential Interactions

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. For isoxazole-containing compounds, this strategy has been effectively employed to identify potential inhibitors for various biological targets.

A prominent example involves the use of virtual screening to identify isoxazole-based molecules as potential inhibitors of Heat shock protein 90 (Hsp90). researchgate.netbonviewpress.com Hsp90 is a chaperone protein that plays a crucial role in the stability and function of numerous client proteins involved in cancer progression, making it a prime target for anticancer drug development. researchgate.netbonviewpress.com

In one such study, the chemical structure of a known isoxazole-based Hsp90 inhibitor, Luminespib, was used as a template to screen the ZINC database, a large public collection of commercially available compounds. researchgate.netbonviewpress.comresearchgate.net This ligand-based virtual screening approach operates on the principle that molecules with similar structures are likely to have similar biological activities. The screening identified thirty-six isoxazole-based molecules with the potential to function as Hsp90 inhibitors. researchgate.netbonviewpress.comresearchgate.net These "hit" compounds were then subjected to further computational analysis, such as molecular docking, to refine the predictions and understand their binding mechanisms at an atomic level. researchgate.netbonviewpress.com This approach demonstrates how virtual screening can rapidly narrow down vast chemical libraries to a manageable number of promising candidates for further experimental testing.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. Numerous molecular docking studies have been conducted on isoxazole derivatives to elucidate their interactions with various biological targets.

These studies have successfully predicted the binding interactions of isoxazole-containing ligands with targets such as Hsp90, cyclooxygenase (COX) enzymes, and carbonic anhydrase. researchgate.netnih.govnih.govnih.gov For instance, in the investigation of isoxazole-based Hsp90 inhibitors, molecular docking simulations showed that identified compounds could fit into the ATP-binding pocket of Hsp90. researchgate.netbonviewpress.comresearchgate.net The predicted binding energies for the top candidates ranged from -8.23 to -8.51 kcal/mol, indicating a high binding affinity, comparable to or even better than the reference inhibitor Luminespib (-8.20 kcal/mol). bonviewpress.comresearchgate.net

The docking analyses revealed that these interactions are stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site, such as Asn51, Lys58, and Gly97. researchgate.netbonviewpress.com Some compounds also formed electrostatic interactions (salt bridges) with acidic residues. bonviewpress.comresearchgate.net Similarly, docking studies of isoxazole-carboxamide derivatives against COX enzymes helped identify key substitutions that promote selective binding to the COX-2 isoform over COX-1. nih.govnih.gov These computational predictions are invaluable for understanding the structural basis of a ligand's activity and for guiding the rational design of more potent and selective analogs.

Below is a table summarizing the findings from various molecular docking studies on isoxazole derivatives with different protein targets.

| Target Protein | Isoxazole Derivative Class | Key Interacting Residues | Predicted Binding Energy (Range) | Reference(s) |

| Hsp90 | General Isoxazoles | Asn51, Lys58, Gly97 | -8.23 to -8.51 kcal/mol | bonviewpress.com, researchgate.net |

| COX-2 | Isoxazole-Carboxamides | Not specified | Not specified | nih.gov, nih.gov |

| Carbonic Anhydrase | General Isoxazoles | Not specified | -12.49 to -13.53 kcal/mol (ΔGbind) | nih.gov |

| C. albicans Receptor (5V5Z) | Isoxazole-Amides | Not specified | -10.29 to -15.08 kcal/mol | researchgate.net |

| α-Amylase | Isoxazole derivatives of Usnic Acid | Tyr62, Leu162, Glu233, Asp300 | -7.9 to -9.2 kcal/mol | researchgate.net |

| STAT2 SH2 domain | Thiazole-Indole-Isoxazoles | Not specified | Significant binding affinity | researchgate.net |

| Human DHFR | Isoxazole-4-nitroimidazole | Not specified | High fitness scores | researchgate.net |

This table is for illustrative purposes and summarizes data for various isoxazole derivatives, not specifically this compound.

Structural Modifications and Analog Development of 1 Isoxazol 3 Yl N,n Dimethylmethanamine

Diversification Strategies for the Isoxazole (B147169) Ring System

The isoxazole ring is a five-membered heterocycle that serves as a versatile scaffold in medicinal chemistry due to its diverse biological activities and synthetic accessibility. rsc.orgnih.gov Structural modifications of this ring are crucial for enhancing pharmacological properties and can lead to compounds with improved efficacy and selectivity. rsc.orgmdpi.com

Regioselective Functionalization at C3, C4, and C5 Positions of the Isoxazole Ring

The ability to selectively introduce substituents at specific positions (C3, C4, and C5) of the isoxazole ring is fundamental to analog development. Various synthetic methodologies have been developed to achieve this regioselectivity, allowing for precise control over the final molecular architecture. rsc.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions, for instance, have been effectively used for the C4 and C5 diarylation of isoxazole-3-carboxylates through a double C-H bond functionalization. researchgate.net This method allows for the introduction of a wide variety of aryl groups at these positions. The regioselectivity of cyclocondensation reactions, a common method for isoxazole synthesis, can be controlled by factors such as the solvent, the use of a Lewis acid, or the specific structure of the precursors like β-enamino diketones. nih.gov These techniques provide access to differently substituted isoxazoles, including 3,4-disubstituted, 4,5-disubstituted, and 3,4,5-trisubstituted derivatives. nih.gov

The functionalization can also involve the introduction of fluoroalkyl groups, which are valuable for modulating a compound's physicochemical properties. Facile synthetic routes have been developed for the regioselective production of 3- or 5-fluoroalkyl-substituted isoxazoles. enamine.net Similarly, 5-trifluoromethylisoxazoles can be prepared via one-pot, metal-free [3+2] cycloaddition reactions. researchgate.net

Table 1: Examples of Regioselective Functionalization Reactions for the Isoxazole Ring

| Position | Reaction Type | Reagents/Conditions | Resulting Moiety |

|---|---|---|---|

| C4, C5 | Pd-catalyzed C-H Arylation | Aryl bromides, Palladium catalyst | Diaryl-substituted isoxazole researchgate.net |

| C3, C4 or C4, C5 | Cyclocondensation | β-enamino diketones, Hydroxylamine (B1172632) | Disubstituted isoxazoles nih.gov |

| C3 or C5 | Cyclocondensation | Fluoroalkyl ynones, Binucleophiles | Fluoroalkyl-substituted isoxazole enamine.net |

| C5 | [3+2] Cycloaddition | CF3-substituted alkenes, Halogenoximes | 5-Trifluoromethylisoxazole researchgate.net |

Exploration of Fused Isoxazole Systems

Fusing the isoxazole ring with other aromatic or non-aromatic rings creates more complex and rigid molecular architectures. mdpi.com These fused systems are of significant interest in medicinal chemistry as they can lead to compounds with unique structural properties and biological activities, including anticancer, antimicrobial, and anti-inflammatory potential. mdpi.comnih.gov The five-membered ring system can induce specific bond angles that promote better interaction with biological targets compared to six-membered rings. mdpi.com The synthesis of fused isoxazoles can be achieved through various strategies, and their structural diversity allows medicinal chemists to fine-tune properties such as potency, selectivity, and pharmacokinetics. mdpi.com

Chemical Space Exploration of the N,N-Dimethylmethanamine Side Chain

Exploring the chemical space of a molecule involves systematically altering its structure to understand its structure-activity relationship (SAR). nih.govyoutube.com For the N,N-dimethylmethanamine side chain, this exploration focuses on modifying the alkyl spacer and the terminal amine group.

Homologation and Variation of the Alkyl Spacer

Homologation involves systematically increasing the length of the alkyl chain separating the isoxazole ring and the amine nitrogen. This modification from a methylene (B1212753) (-CH₂-) spacer to an ethylene (B1197577) (-CH₂CH₂-), propylene (B89431) (-CH₂CH₂CH₂-), or longer chain alters the distance and flexibility between the two key functional groups. The length of an alkyl spacer can significantly influence the morphology of self-assembled structures and their ability to interact with biological targets. nih.gov For example, increasing the side chain length in a series of antiviral compounds was shown to increase activity. nih.gov This strategy is critical for optimizing the orientation of the molecule within a binding pocket to achieve higher affinity and efficacy.

Substitution of the Amine Moiety (e.g., Secondary, Tertiary Amines, Cyclic Amines)

The N,N-dimethylamine group is a tertiary amine. numberanalytics.com Replacing this moiety with other amine types is a common strategy to modulate a compound's properties.

Secondary Amines: Replacing one methyl group with hydrogen (to give a secondary amine) introduces a hydrogen bond donor, which can form new interactions with a biological target.

Other Tertiary Amines: Substituting the methyl groups with larger alkyl groups (e.g., ethyl, propyl) can alter the steric profile and lipophilicity of the molecule.

Cyclic Amines: Incorporating the nitrogen atom into a cyclic system, such as a pyrrolidine, piperidine, or morpholine (B109124) ring, constrains the conformation of the side chain. This rigidity can reduce the entropic penalty of binding and improve selectivity for a specific target.

Table 2: Examples of Modifications to the N,N-Dimethylmethanamine Side Chain

| Modification Type | Original Moiety | Example Replacement(s) | Potential Impact |

|---|---|---|---|

| Homologation | -CH₂- (Methanamine) | -CH₂CH₂- (Ethanamine), -CH₂CH₂CH₂- (Propanamine) | Alters distance and flexibility between pharmacophores nih.gov |

| Amine Substitution | N,N-dimethylamine | N-methylamine (Secondary) | Introduces H-bond donor capability |

| Amine Substitution | N,N-dimethylamine | N,N-diethylamine (Tertiary) | Increases steric bulk and lipophilicity |

| Amine Substitution | N,N-dimethylamine | Pyrrolidine, Piperidine (Cyclic) | Constrains conformation, can improve selectivity |

Bioisosteric Replacements of the Isoxazole and Amine Units

Bioisosterism is a strategy in drug design where a functional group is replaced by another group with similar physical or chemical properties to enhance the desired biological or physical properties of a compound without making significant changes in the chemical structure. drughunter.comprinceton.edu

For the isoxazole ring, common bioisosteric replacements include other five-membered heterocycles. For instance, oxadiazoles (B1248032) have been successfully used as bioisosteres for isoxazoles in the development of antiviral agents. nih.govacs.org Other heterocycles like pyridine (B92270) or an acyl group have also been used, resulting in ligands with high affinity for nicotinic cholinergic receptors. nih.gov The goal of such replacements is often to improve metabolic stability, modulate electronic properties, or explore new intellectual property space. cambridgemedchemconsulting.comnih.gov

The tertiary amine moiety can also be replaced with bioisosteres. The choice of replacement depends on the function of the amine in the parent molecule. If the amine's primary role is to act as a hydrogen bond acceptor, other groups with similar properties could be suitable. If its basicity is critical for activity, the replacement should have a similar pKa. For example, the trifluoroethylamine group has been explored as a metabolically stable amide bioisostere, as the electron-withdrawing nature of the trifluoromethyl group reduces the basicity of the amine. drughunter.com

Table 3: Potential Bioisosteric Replacements

| Original Unit | Bioisosteric Replacement(s) | Rationale |

|---|---|---|

| Isoxazole Ring | 1,2,4-Oxadiazole, Pyridine, Triazole | Mimics size, shape, and electronic properties; can improve metabolic stability nih.govnih.govnih.gov |

| N,N-Dimethylamine | Ether, Thioether | Can mimic hydrogen bond accepting properties with different lipophilicity |

| N,N-Dimethylamine | Trifluoroethylamine motif | Reduces basicity and can enhance metabolic stability drughunter.com |

Synthesis and Characterization of Novel Hybrid Molecules Incorporating 1-(isoxazol-3-yl)-N,N-dimethylmethanamine as a Building Block

The isoxazole moiety is a versatile scaffold in medicinal chemistry and materials science. Structural modifications of simple isoxazoles, such as this compound, into more complex, rigid structures can lead to novel molecular architectures with specific functional properties. A significant advancement in this area involves the elaboration of the (isoxazol-3-yl)methanamine core into a bicyclic diamino scaffold, which can then be incorporated as a building block into larger hybrid molecules, such as peptidomimetics.

Recent research has focused on the design and synthesis of a constrained bicyclic scaffold, tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine, which serves as a sophisticated analogue of the simple (isoxazol-3-yl)methanamine structure. cnr.itscispace.com This scaffold has been specifically developed to stabilize parallel turn conformations in peptides. cnr.itscispace.com

The synthesis of this key building block utilizes a mdpi.comnih.gov-dipolar cycloaddition reaction, a powerful method for constructing five-membered heterocyclic rings. cnr.it The process begins with the synthesis of a nitrile oxide precursor derived from the readily available and enantiopure amino acid, L-phenylalanine. cnr.it This chiral nitrile oxide is then reacted with a dipolarophile, N-benzyl-3-pyrroline, to construct the core bicyclic structure of the scaffold. cnr.it

This cycloaddition reaction yields two diastereoisomers of the protected scaffold. The ratio of these isomers is highly dependent on the choice of base used in the reaction. The use of organic bases was found to favor the formation of the 3aR,6aS-isomer, an effect driven by π-interactions during the transition state. Conversely, employing an inorganic base disrupts these interactions, leading to a different isomeric ratio. scispace.com Following the cycloaddition, subsequent deprotection steps yield the final diamino scaffold, ready for incorporation into hybrid molecules.

Once synthesized, this bicyclic isoxazole derivative serves as a diamino building block for solid-phase peptide synthesis. It can be coupled with natural amino acids to create novel peptidomimetic hybrid molecules. For example, the 3aR,6aS-isomer of the scaffold has been successfully incorporated into short peptide sequences. cnr.it

The characterization of these novel hybrid molecules relies on standard and advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the covalent structure and determining the three-dimensional conformation of the resulting peptides in solution. These analyses have demonstrated that the rigid bicyclic isoxazole scaffold effectively induces and stabilizes specific secondary structures, such as parallel turns, within the peptide chain. cnr.itscispace.com

The research findings are summarized in the table below, detailing the key scaffold and a representative peptide hybrid.

| Compound Name | Structure | Synthesis Method | Characterization Highlights | Ref |

| Tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine | Bicyclic diamino scaffold | Key step: mdpi.comnih.gov-Dipolar cycloaddition between a nitrile oxide (from L-phenylalanine) and N-benzyl-3-pyrroline. | Formation of two diastereoisomers (3aR,6aS and 3aS,6aR) confirmed. Ratio dependent on reaction base. | cnr.itscispace.com |

| Peptide-Isoxazole Hybrid | Peptide chain incorporating the bicyclic scaffold | Standard solid-phase peptide synthesis coupling the scaffold with natural amino acids. | NMR studies confirmed that the 3aR,6aS-isomer stabilizes parallel turn conformations in the peptide sequence. | cnr.it |

This strategic approach, transforming a simple isoxazole derivative into a complex, conformationally constrained building block, opens new avenues for designing structured molecular hybrids with tailored properties for applications in medicinal chemistry and beyond.

Green Chemistry Approaches in the Synthesis of 1 Isoxazol 3 Yl N,n Dimethylmethanamine

Implementation of Safer Solvents and Solvent-Free Reaction Conditions

A primary principle of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as reaction solvents. Research into isoxazole (B147169) synthesis has demonstrated the viability of alternative media and solvent-free approaches.

Water is an ideal green solvent due to its non-toxicity, availability, and safety profile. Several methods have been developed for synthesizing isoxazole derivatives in aqueous media, often without the need for a catalyst. nih.govresearchgate.net For example, 5-arylisoxazole derivatives can be synthesized from 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine (B1172632) hydrochloride in water, offering high yields and an easy work-up. nih.govresearchgate.net Multicomponent reactions, which enhance atom economy, have also been successfully performed in water to produce isoxazol-5(4H)-ones. nih.gov The use of natural product extracts, such as tomato fruit extract, in water has also been explored as an eco-friendly catalytic medium for isoxazole synthesis. niscair.res.in

Solvent-free, or solid-state, reactions represent another significant advancement. Mechanochemistry, using techniques like ball-milling, allows for 1,3-dipolar cycloadditions to occur in the absence of any solvent, reducing waste and often simplifying purification. This approach has been successfully applied to the synthesis of 3,5-isoxazoles.

Table 1: Examples of Safer Solvents and Solvent-Free Conditions in Isoxazole Synthesis

| Reaction Type | Solvent/Condition | Key Advantages | Reference |

|---|---|---|---|

| Synthesis of 5-arylisoxazoles | Aqueous media | Environmentally benign, mild conditions, high yields, easy work-up. | nih.govresearchgate.net |

| Three-component synthesis of isoxazol-5(4H)-ones | Water | Green solvent, catalyst may be recycled. | nih.gov |

| One-pot multicomponent synthesis | Tomato fruit extract in water | Natural, biodegradable catalytic medium; mild conditions. | niscair.res.in |

Development of Environmentally Benign Catalytic Systems

The replacement of toxic and stoichiometric catalysts with more environmentally friendly alternatives is crucial for sustainable chemical production. Green catalytic systems for isoxazole synthesis often focus on heterogeneous catalysts and organocatalysts, which can be easily separated and, in many cases, reused.

Heterogeneous catalysts are solids that facilitate reactions in a different phase (typically liquid or gas). Their primary advantage is the ease of separation from the reaction mixture by simple filtration, which allows for catalyst recycling and minimizes product contamination. A variety of solid catalysts have been employed in the synthesis of isoxazole derivatives.

These catalysts are often effective under mild or solvent-free conditions and can be reused multiple times without a significant loss of activity. organic-chemistry.org For instance, silica gel-supported sodium hydrogen sulfate and Amberlyst 15 have been used to catalyze the formation of nitrile oxides from α-nitro ketones, followed by an in-situ cycloaddition to form 3-acylisoxazoles. organic-chemistry.org

Table 2: Heterogeneous Catalysts in Isoxazole Synthesis

| Catalyst | Reaction | Key Advantages | Reference |

|---|---|---|---|

| Silica gel-supported sodium hydrogen sulfate (NaHSO₄/SiO₂) | Formation of 3-acylisoxazoles from α-nitro ketones and alkynes | Easily recovered and reused. | organic-chemistry.org |

| Fe₃O₄@MAP-SO₃H | Three-component synthesis of isoxazol-5(4H)-ones | Magnetic catalyst for easy separation, high yield, rapid reaction under ultrasound. | nih.gov |

| Propylamine-functionalized cellulose (Cell-Pr-NH₂) | Three-component synthesis of isoxazol-5(4H)-ones | Biodegradable support, works in water at room temperature. | mdpi.com |

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions. This approach avoids the use of potentially toxic and expensive heavy metals. Various organocatalysts have been successfully applied to the synthesis of isoxazole derivatives, often in green solvents like water or under solvent-free conditions. For example, sulfanilic acid has been shown to be an efficient organocatalyst for the three-component synthesis of isoxazol-5(4H)-ones in aqueous media. researchgate.net Similarly, itaconic acid has been used for the same transformation under ultrasonication. semanticscholar.org

Table 3: Organocatalysts in Isoxazole Synthesis

| Catalyst | Reaction | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Sulfanilic acid | Three-component synthesis of isoxazol-5(4H)-ones | Water | Metal-free, mild conditions, catalyst can be recycled. | researchgate.net |

| Itaconic acid | Three-component synthesis of isoxazol-5(4H)-ones | Water | Metal-free, biodegradable catalyst, works with ultrasound. | semanticscholar.org |

| Pyruvic acid | Three-component synthesis of isoxazol-5(4H)-ones | Aqueous medium | Simple, metal-free catalyst. | nih.gov |